

# N-Acetylcarnosine vs. Placebo: A Long-Term Safety Comparison for Ophthalmic Use

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety of **N-Acetylcarnosine** (NAC) eye drops versus placebo, with a focus on data from clinical trials. The information is intended to support research and development in ophthalmology.

#### **Quantitative Safety Data Summary**

The following table summarizes the reported adverse events from placebo-controlled studies investigating the long-term use of **N-Acetylcarnosine** ophthalmic solutions.



| Adverse Event                 | N-<br>Acetylcarnosin<br>e Group | Placebo Group         | Study Duration | Reference(s) |
|-------------------------------|---------------------------------|-----------------------|----------------|--------------|
| Ocular Adverse<br>Events      | Not reported                    | Not reported          | 9 months       | [1]          |
| Systemic<br>Adverse Events    | Not reported                    | Not reported          | 9 months       | [1]          |
| Worsening of<br>Visual Acuity | None reported                   | Significant worsening | 24 months      | [2][3]       |
| Drug Tolerance                | Good                            | -                     | 24 months      | [2]          |
| Mild Eye Irritation           | Mentioned as possible           | -                     | General        | [4]          |
| Temporary<br>Blurred Vision   | Mentioned as possible           | -                     | General        | [4]          |
| Eye Redness or<br>Stinging    | Mentioned as possible           | -                     | General        | [4]          |

Note: A comprehensive Cochrane review concluded that there is currently no convincing evidence that **N-Acetylcarnosine** reverses or prevents the progression of cataracts. The review also highlighted the need for larger, well-designed, randomized, double-masked, placebo-controlled trials to definitively assess both efficacy and the potential for adverse effects.[5][6]

### **Experimental Protocols**

The methodologies for key clinical trials assessing the long-term safety of **N-Acetylcarnosine** are detailed below.

### Study 1: Randomized, Placebo-Controlled Trial over 24 Months



- Objective: To evaluate the effects and safety of 1% N-acetylcarnosine (NAC) solution on lens clarity over 6 and 24 months in patients with cataracts.[3]
- Participants: 49 subjects with an average age of 65.3 ± 7.0 years diagnosed with senile cataract of varying opacity.[3]
- Intervention:
  - NAC Group: 26 patients (41 eyes) received topical 1% N-Acetylcarnosine eye drops twice daily.[3]
  - Control Group: 13 patients (21 eyes) received placebo eye drops, and 10 patients (14 eyes) received no treatment.[3]
- Safety Assessment: Tolerability of the eye drops was monitored throughout the study. Ocular
  and systemic adverse effects were recorded.[3] Visual acuity was also monitored as a safety
  endpoint to ensure no worsening of vision in the treatment group.[2]
- Key Safety Outcome: The tolerability of NAC eye drops was reported as good in almost all
  patients, with no reports of ocular or systemic adverse effects.[3] No treated eyes
  demonstrated a worsening of vision over the 24-month period.[2][3]

## Study 2: Randomized, Placebo-Controlled Trial over 9 Months

- Objective: To assess vision before and after a 9-month term of topical ocular administration of NAC lubricant eye drops or placebo in patients with age-related cataracts and in noncataract subjects.[1]
- Participants: 75 patients with age-related uncomplicated cataracts and 72 non-cataract subjects, with ages ranging from 54 to 78 years.[1]
- Intervention:
  - NAC Group: Received 1% N-acetylcarnosine lubricant eye drops.[1]
  - Placebo Group: Received placebo eye drops.[1]



- The study was blinded, with an independent medical worker distributing the eye drops.[1]
- Safety Assessment: Ocular and systemic adverse events were monitored.[1]
- Key Safety Outcome: In the majority of patients treated, the study treatment was well tolerated, and no ocular or systemic adverse events were reported.[1]

# Visualized Experimental Workflow and Signaling Pathway

## **Experimental Workflow for Long-Term Safety Assessment**

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial assessing the long-term safety of an ophthalmic drug like **N-Acetylcarnosine**.





Click to download full resolution via product page

Clinical trial workflow for safety assessment.

# Proposed Antioxidant Signaling Pathway of N-Acetylcarnosine

**N-Acetylcarnosine** is a prodrug of L-carnosine. Its proposed mechanism of action in the eye, relevant to its safety profile, is primarily through its antioxidant properties, which help to mitigate oxidative stress.[1][7]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. N-Acetylcarnosine sustained drug delivery eye drops to control the signs of ageless vision: Glare sensitivity, cataract amelioration and quality of vision currently available treatment for the challenging 50,000-patient population PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylcarnosine, a natural histidine-containing dipeptide, as a potent ophthalmic drug in treatment of human cataracts PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of N-acetylcarnosine in the treatment of cataracts PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcarnosine Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 5. N-acetylcarnosine (NAC) drops for age-related cataract PMC [pmc.ncbi.nlm.nih.gov]
- 6. cochranelibrary.com [cochranelibrary.com]
- 7. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [N-Acetylcarnosine vs. Placebo: A Long-Term Safety Comparison for Ophthalmic Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015845#assessing-the-long-term-safety-of-n-acetylcarnosine-compared-to-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com